6-(3-Methylphenyl)sulfanylhexan-1-ol
Description
6-(3-Methylphenyl)sulfanylhexan-1-ol is an organosulfur compound characterized by a hexan-1-ol backbone with a sulfanyl (-S-) group at the 6th carbon, substituted by a 3-methylphenyl moiety. Its molecular formula is C₁₂H₁₈OS, with a molecular weight of 210.34 g/mol.
Properties
IUPAC Name |
6-(3-methylphenyl)sulfanylhexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-12-7-6-8-13(11-12)15-10-5-3-2-4-9-14/h6-8,11,14H,2-5,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPVLKRJAQPTJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
3-Sulfanylhexan-1-ol
- Molecular Formula : C₆H₁₄OS
- Molecular Weight : 134.24 g/mol
- Key Differences: The sulfanyl group is at the 3rd carbon, leading to distinct reactivity. For instance, 3-sulfanylhexan-1-ol undergoes oxidative dimerization in wine to form 3,3’-disulfanediyldihexan-1-ol, a mechanism critical to its role as a wine odorant . Lacks the aromatic substituent, resulting in higher volatility and different olfactory profiles (e.g., tropical fruit notes in wine).
3-Methyl-3-sulfanylhexan-1-ol
- Molecular Formula : C₇H₁₆OS
- Molecular Weight : 148.27 g/mol
- Key Differences: Features a methyl group adjacent to the sulfanyl group at the 3rd carbon, enhancing steric hindrance compared to the phenyl group in 6-(3-Methylphenyl)sulfanylhexan-1-ol.
6-Methylheptan-1-ol
- Molecular Formula : C₈H₁₈O
- Molecular Weight : 130.23 g/mol
- Key Differences: A branched-chain alcohol without sulfur, leading to lower molecular weight and higher volatility.
Methyl 6-[(1R,2S,3R,5R)-5-chloranyl-2-[(E,3R)-3-cyclohexyl-3-oxidanyl-prop-1-enyl]-3-oxidanyl-cyclopentyl]sulfanylhexanoate
- Molecular Formula : Complex structure with additional substituents (Cl, cyclohexyl).
- Key Differences :
- Contains ester and multiple oxidized/chlorinated groups, altering reactivity (e.g., susceptibility to hydrolysis) and biological activity.
- Highlights how substituent variation impacts applications, such as in drug design vs. fragrance chemistry.
Data Table: Comparative Analysis
Research Findings and Implications
- Oxidative Stability : The bulky 3-methylphenyl group in this compound likely reduces dimerization propensity compared to 3-sulfanylhexan-1-ol, which readily forms disulfides in wine . This stability could be advantageous in applications requiring prolonged shelf-life.
- Synthetic Routes : Adapting methods from 3-methyl-3-sulfanylhexan-1-ol synthesis (e.g., thiol-ene reactions) may require optimization for the target compound’s longer chain and aromatic group .
- Odor Profile: While 3-sulfanylhexan-1-ol contributes fruity aromas, the aryl group in the target compound may impart muskier or earthier notes, expanding its utility in fragrance design.
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